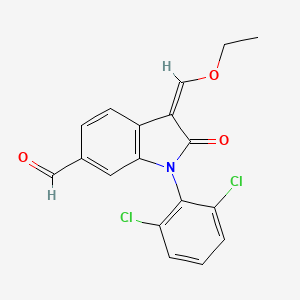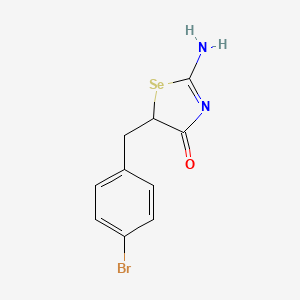
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorophenyl group, an ethoxymethylidene group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with an appropriate indole derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-(2,4-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
- (3Z)-1-(2,6-dichlorophenyl)-3-(methoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
Uniqueness
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde is unique due to its specific structural features, such as the ethoxymethylidene group and the dichlorophenyl substitution pattern
Properties
Molecular Formula |
C18H13Cl2NO3 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxoindole-6-carbaldehyde |
InChI |
InChI=1S/C18H13Cl2NO3/c1-2-24-10-13-12-7-6-11(9-22)8-16(12)21(18(13)23)17-14(19)4-3-5-15(17)20/h3-10H,2H2,1H3/b13-10- |
InChI Key |
FXBZZLQAKWEXDY-RAXLEYEMSA-N |
Isomeric SMILES |
CCO/C=C\1/C2=C(C=C(C=C2)C=O)N(C1=O)C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CCOC=C1C2=C(C=C(C=C2)C=O)N(C1=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11082877.png)
![8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B11082886.png)
![1-Morpholin-4-yl-2-[5-(4-nitro-phenyl)-imidazol-1-yl]-ethanone](/img/structure/B11082893.png)
![Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11082900.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11082903.png)
![1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B11082905.png)

![2-[(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11082920.png)
![4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid](/img/structure/B11082926.png)
![Ethyl 4-{2,5-dioxo-3-[2-(thiophen-2-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate](/img/structure/B11082931.png)
![[5-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-[1,2,4]triazol-1-yl]acetic acid, methyl ester](/img/structure/B11082946.png)
![2-chloro-5-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11082952.png)
![3,3,6-Trimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene](/img/structure/B11082955.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B11082960.png)
